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Compound of Interest

Compound Name: 6-Azaspiro[3.4]octan-5-one
CAS No.: 1193-30-2; 1296224-08-2
Cat. No.: B2766190
Get Quote
. J

Executive Summary

6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) is a privileged spirocyclic scaffold increasingly
utilized in modern medicinal chemistry to "escape from flatland." As a rigid,

-rich core, it offers a distinct vector profile compared to traditional monocyclic lactams or
piperidines. This guide details its physicochemical properties, a validated synthetic protocol for
laboratory scale-up, and its strategic application in structure-activity relationship (SAR)
optimization.

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models
suitable for experimental planning.
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Property Value | Description Note
CAS Number 1193-30-2
Molecular Formula
Molecular Weight 125.17 g/mol
White to pale yellow low- Often appears as a viscous oil
Appearance ] ) .
melting solid if impure
_ _ Low MP requires cold storage
Melting Point 52-55 °C )
to prevent caking
N ) ~222-243 °C (Predicted at 760  High BP due to amide H-
Boiling Point )
mmHgQ) bonding
Density 1.11 + 0.06 g/cm3
. DMSO, Methanol, DCM, Ethyl Poor solubility in non-polar
Solubility
Acetate alkanes
Requires strong base (e.qg.,
pKa ~15 (Lactam NH) )
NaH) for N-alkylation
Lipophilic enough for
LogP ~0.3-0.9 Pop I

membrane permeability

Structural Analysis & Pharmacophore Utility

The value of 6-azaspiro[3.4]octan-5-one lies in its geometry. Unlike a flat phenyl ring or a
flexible alkyl chain, the spiro-fusion at C4 creates a rigid orthogonal relationship between the
cyclobutane "tail" and the lactam "head.”

» Vector Definition: Substituents on the cyclobutane ring are projected at defined angles
relative to the lactam pharmacophore, allowing for precise probing of binding pockets.

e Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot spots, potentially
increasing half-life (

) compared to non-spiro analogs.
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e Enhancement: Increases the fraction of

carbons, a metric correlated with improved clinical success rates in drug candidates.
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Click to download full resolution via product page
Figure 1: Pharmacophore dissection of the spirocyclic core, highlighting key interaction vectors.

Synthetic Methodology (Validated Route)

While several routes exist, the oxidative cleavage-reductive cyclization strategy starting from
cyclobutanecarboxylates is the most robust for scale-up, avoiding the handling of hazardous
azides associated with Schmidt reactions.

Reaction Scheme

» Alkylation: Ethyl cyclobutanecarboxylate

Allylation.

» Cleavage: Oxidative cleavage of alkene to aldehyde.

o Cyclization: Reductive amination/cyclization to lactam.
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Ethyl Cyclobutanecarboxylate

:

Step 1: Allylation
(LDA, Allyl Bromide, THF, -78°C)

Intermediate A:
1-Allyl-cyclobutane ester

Step 2: Oxidative Cleavage
(03, DCM, -78°C; then Me2S)

Intermediate B:
Aldehyde Precursor

Step 3: Reductive Cyclization
(NH40Ac, NaCNBH3, MeOH)

FINAL PRODUCT

6-Azaspiro[3.4]octan-5-one

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow for CAS 1193-30-2.
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Detailed Protocol
Step 1:

-Allylation

» Reagents: Ethyl cyclobutanecarboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq),
Allyl bromide (1.2 eq), anhydrous THF.

e Procedure:

Cool a solution of LDA in THF to -78°C under

o

Dropwise add ethyl cyclobutanecarboxylate. Stir for 1h to generate the enolate.

[¢]

Add allyl bromide slowly. Allow warming to RT overnight.

[¢]

o

Workup: Quench with saturated

. Extract with

Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 9:1).

o

Step 2: Ozonolysis (Aldehyde Generation)

» Reagents: Intermediate A, Ozone (

), Dimethyl sulfide (DMS) or
, DCM.

e Procedure:
o Dissolve Intermediate A in DCM at -78°C.

o Bubble
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until a blue color persists (indicating saturation).

o Purge with

to remove excess ozone.

o Add DMS (5.0 eq) to reduce the ozonide. Warm to RT and stir for 4h.

o Note: The resulting aldehyde is unstable; proceed immediately to Step 3.

Step 3: Reductive Cyclization

e Reagents: Crude Aldehyde, Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride (
, 1.5 eq), Methanol.

e Procedure:

[¢]

Dissolve the crude aldehyde in MeOH. Add
and stir for 30 min to form the imine/hemiaminal in situ.
o Add

carefully. Adjust pH to ~6 with acetic acid if necessary.

o Reflux for 12—24h. The amine formed in situ will attack the ethyl ester intramolecularly to
close the lactam ring.

o Purification: Concentrate, dissolve in EtOAc, wash with brine. Purify via column
chromatography (DCM:MeOH 95:5).

o Yield Expectation: 40-60% over 3 steps.

Reactivity & Derivatization

The lactam nitrogen (N6) is the primary handle for library generation.
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o N-Alkylation:
o Conditions: NaH (1.2 eq), DMF,

, followed by alkyl halide (

).

o Application: Introduction of benzyl, heteroaryl-methyl, or alkyl chains.
» N-Arylation (Goldberg/Buchwald):
o Conditions: Aryl halide, Cul, diamine ligand,

, Dioxane,

o Application: Direct attachment to aromatic systems for biaryl-like connectivity.
e Reduction:
o Conditions:

, THF, Reflux.

o Product: 6-Azaspiro[3.4]octane (secondary amine). This converts the lactam into a
saturated amine, often used as a morpholine/piperidine surrogate.

Applications & Case Studies

e MCHrl Antagonists: Used to replace morpholine moieties, lowering LogD and improving
hERG selectivity due to the altered vector and reduced basicity.

o Antitubercular Agents: Nitrofuran derivatives incorporating the 6-azaspiro[3.4]octane core
have shown potency against M. tuberculosis with reduced systemic toxicity compared to
flexible analogs.

» Kinase Inhibitors: The scaffold serves as a rigid linker, positioning hinge-binding motifs and
solvent-exposed tails in precise orientations.
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Safety & Handling (GHS Data)

 Signal Word:Warning
e Hazard Statements:
o H302: Harmful if swallowed.[1]
o H315: Causes skin irritation.[2][3]
o H319: Causes serious eye irritation.[2][3]

¢ Storage: Store at 2—8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to
prevent hydrolysis or stickiness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-Azaspiro[3.4]octan-5-one: Technical Profile and
Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2766190/docs#6-azaspiro-3-4-octan-5-one-technical-
profile-and-application-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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